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Compound of Interest

2-(3-Methoxyphenyl)thiazole-4-
Compound Name:
carbaldehyde

Cat. No.: B1598080

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-
Methoxyphenyl)thiazole-4-carbaldehyde

Abstract: This technical guide provides a comprehensive framework for the spectroscopic
characterization of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde (CAS No. 749902-11-2).
While specific, raw experimental data for this compound is not widely published, this document
serves as an expert guide for researchers, scientists, and drug development professionals on
the expected spectroscopic signatures based on its chemical structure. We will delve into the
theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind
experimental choices and the logic of spectral interpretation are emphasized to ensure a self-
validating approach to structural elucidation.

Compound Identity and Structural Overview

2-(3-Methoxyphenyl)thiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole
ring substituted at the 2-position with a 3-methoxyphenyl group and at the 4-position with a
carbaldehyde (aldehyde) group.[1][2][3] This unique combination of functional groups makes it
a valuable intermediate in medicinal chemistry and materials science.[2] A thorough
spectroscopic analysis is crucial for confirming its identity and purity after synthesis.

Compound Details:
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Property Value Source(s)
CAS Number 749902-11-2 [1][2]
Molecular Formula C11H9NO:2S [11[2][3]
Molecular Weight 219.26 g/mol [1112][3]

| Appearance | Off-white to yellow solid |[2] |

The structural features—an aldehyde, a methoxy group, a disubstituted benzene ring, and a
substituted thiazole ring—will each give rise to distinct and predictable signals in various

spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde, both *H and 13C
NMR are indispensable.

Predicted *H NMR Spectral Data

The H NMR spectrum is expected to show distinct signals for each unique proton environment.
The predicted chemical shifts (d) in parts per million (ppm) are based on the electronic
environment of the protons.
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Proton
Assignment

Predicted o
(ppm)

Coupling
Constant (J,
Hz)

Multiplicity

Rationale &
Expert
Insights

Aldehyde (-CHO)

99-101

Singlet (s) N/A

The aldehyde
proton is highly
deshielded due
to the
electronegativity
of the oxygen
and the
anisotropic effect
of the C=0 bond,
placing it far

downfield.

Thiazole (H-5)

8.2-84

Singlet (s) N/A

This proton is on
an electron-
deficient
heterocyclic ring,
adjacent to a
sulfur atom and
an imine-like
nitrogen,
resulting in a
significant
downfield shift.

Phenyl (H-2"

75-7.6

Singlet (or
~2 Hz
narrow t)

This proton is
ortho to the
thiazole ring and
meta to the
methoxy group. It
experiences
weak coupling to
H-4' and H-6'".

Phenyl (H-6")

74-75

Doublet of
doublets (dd)

~8Hz, ~2 Hz

This proton is
ortho to the
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thiazole and
ortho to H-5',
showing
characteristic
ortho and meta

coupling.

Phenyl (H-5" 73-74 Triplet ()

This proton is
coupled to two
ortho neighbors
(H-4" and H-6",

resulting in a

~8 Hz

triplet pattern.

Doublet of

Phenyl (H-4'
yi(H-4) doublets (dd)

70-7.1

This proton is
ortho to the
methoxy group,
which is electron-
donating,

8 Hz, ~2 Hz causing a slight
upfield shift
compared to
other aromatic
protons. It shows
ortho and meta

coupling.

Methoxy (-OCHs) 3.8-3.9 Singlet (s)

The three
equivalent
protons of the
methyl group
N/A attached to an
oxygen atom
typically appear
as a sharp
singlet in this

region.
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Predicted *C NMR Spectral Data

The 13C NMR spectrum will reveal all unique carbon environments within the molecule.
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Carbon Assignment

. Rationale & Expert
Predicted & (ppm) Insights

Aldehyde (C=0)

The carbonyl carbon of an

aldehyde is highly deshielded
185 - 190 Y g y

and appears significantly

downfield.

Thiazole (C-2)

This carbon is bonded to both
sulfur and nitrogen, two

168 - 172 _
heteroatoms, leading to a

strong downfield shift.

Phenyl (C-3"

The ipso-carbon attached to
160 - 162 the electron-donating methoxy
group is shifted downfield.

Thiazole (C-4)

This carbon is attached to the
aldehyde group and is part of
150 - 155 vaed .p. p. ]
the heterocyclic ring, placing it

in the aromatic region.

Thiazole (C-5)

The CH carbon of the thiazole
128 - 132 .
ring.

Phenyl (C-1")

The ipso-carbon attached to
130 - 133 _ _
the thiazole ring.

Phenyl (C-5")

130 - 131 Aromatic CH carbon.

Phenyl (C-6"

119 - 122 Aromatic CH carbon.

Phenyl (C-2"

118 - 120 Aromatic CH carbon.

Phenyl (C-4")

The methoxy group's ortho-

directing effect shields this
112 - 115 carbon, shifting it upfield

relative to other aromatic CH

carbons.

Methoxy (-OCH3)

55 - 56 This is the typical chemical

shift for a methoxy carbon
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attached to an aromatic ring.

Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

e Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds). The choice of solvent is critical; CDCls is standard for many
organic compounds, but DMSO-de may be required if solubility is an issue. Add a small
amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

e Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal resolution.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Optimize the spectral width to cover the expected range (~0-12 ppm).

o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum to ensure each unique carbon appears as a
singlet.

o Increase the number of scans significantly (e.g., 1024 or more) due to the low natural
abundance of 13C.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID) data. Calibrate the spectrum using the TMS signal
at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.
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Functional Group Vibration Type

(cm™)

Insights

~3100

Aromatic C-H

Stretch

Characteristic
stretching vibrations
for C-H bonds on the
phenyl and thiazole

rings.

~2850 & ~2750

Aldehyde C-H

Stretch (Fermi
Doublet)

This pair of weak to
medium bands is a
hallmark of the C-H
stretch in an aldehyde
group and is highly

diagnostic.

~1700

C=0 (Aldehyde)

Stretch

A strong, sharp
absorption band
characteristic of a
conjugated aldehyde
carbonyl group.
Conjugation with the
thiazole ring slightly
lowers the frequency
from a typical aliphatic
aldehyde (~1725

cm-1),

1600, 1580, 1470

C=C & C=N

Ring Stretch

These absorptions are
characteristic of the
aromatic phenyl and
heterocyclic thiazole

rings.

~1250 & ~1040

C-O (Methoxy)

Asymmetric &

Symmetric Stretch

Strong bands
corresponding to the
stretching of the aryl-
alkyl ether linkage.
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Protocol for FT-IR Data Acquisition

o Sample Preparation (Solid):

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal (e.g., diamond or germanium). This is a modern, fast, and reliable method.

o KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium
bromide (KBr) and press it into a transparent pellet. This traditional method requires more
sample preparation but can yield high-quality spectra.

o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or clean ATR crystal)
to subtract atmospheric H20 and CO:z absorptions.

o Place the sample in the spectrometer and acquire the spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range
is 4000-400 cm™1,

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula
with high accuracy.

Predicted Mass Spectral Data

e Molecular lon (M*e): The primary signal expected is the molecular ion peak. For C11HoNO:zS,
the exact mass is 219.0354. An HRMS measurement confirming this mass to within a few
parts per million provides unambiguous evidence for the molecular formula.

 |Isotope Pattern: The presence of sulfur will result in a characteristic isotope pattern. The M+2
peak (containing the 34S isotope) will have an intensity of approximately 4.4% relative to the
main M+ peak (containing 32S).

» Key Fragmentation Pathways:
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o Loss of -CHO: A significant fragment may be observed at [M-29]*, corresponding to the
loss of the aldehyde group (CHOe).

o Loss of -OCHs: A fragment at [M-31]* could occur due to the loss of the methoxy group
(*OCH3).

o Thiazole Ring Fragmentation: The thiazole and phenyl rings are relatively stable, but
characteristic fragmentation patterns can arise from their cleavage under high-energy
conditions.

Protocol for Mass Spectrometry Data Acquisition

¢ |onization Method Selection:

o Electron lonization (El): A hard ionization technique that provides detailed fragmentation
patterns, useful for structural elucidation.

o Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI): Softer
ionization techniques ideal for obtaining a strong molecular ion peak, especially when
coupled with HRMS detectors like Time-of-Flight (TOF) or Orbitrap.

o Sample Introduction: The sample can be introduced directly via a solids probe (for EIl) or
dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused or injected via an
HPLC system (for ESI/APCI).

o Data Acquisition: The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-
500) to detect the molecular ion and its fragments.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in integrating data from multiple techniques.
No single method is sufficient; together, they provide a complete picture of the molecular
structure.
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Mass Spec (HRMS) FT-IR
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Proton/Carbon Skeleton

retation

Molecular Formula Functional Groups

Connectivity (from M*e & Isotopes) (C=0, C-0, CHO)
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\
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Confirmed Structure:

2-(3-Methoxyphenyl)thiazole-
4-carbaldehyde

Click to download full resolution via product page

Caption: Workflow for structural elucidation using integrated spectroscopic data.
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Conclusion

This guide outlines the expected spectroscopic characteristics and analytical methodologies for
confirming the structure of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde. By systematically
acquiring and interpreting *H NMR, 3C NMR, FT-IR, and Mass Spectrometry data, researchers
can confidently verify the identity, purity, and structural integrity of this important chemical entity.
The protocols described herein represent a robust, self-validating system essential for high-
quality research and development in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scbt.com [scbt.com]

2. chemimpex.com [chemimpex.com]

3. cenmed.com [cenmed.com]

« To cite this document: BenchChem. [Spectroscopic data for 2-(3-Methoxyphenyl)thiazole-4-
carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1598080#spectroscopic-data-for-2-3-methoxyphenyl-
thiazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b1598080?utm_src=pdf-body
https://www.benchchem.com/product/b1598080?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/2-3-methoxyphenyl-thiazole-4-carbaldehyde-749902-11-2
https://www.chemimpex.com/products/17942
https://cenmed.com/2-3-methoxyphenyl-thiazole-4-carbaldehyde-c09-1572-848/
https://www.benchchem.com/product/b1598080#spectroscopic-data-for-2-3-methoxyphenyl-thiazole-4-carbaldehyde
https://www.benchchem.com/product/b1598080#spectroscopic-data-for-2-3-methoxyphenyl-thiazole-4-carbaldehyde
https://www.benchchem.com/product/b1598080#spectroscopic-data-for-2-3-methoxyphenyl-thiazole-4-carbaldehyde
https://www.benchchem.com/product/b1598080#spectroscopic-data-for-2-3-methoxyphenyl-thiazole-4-carbaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1598080?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

